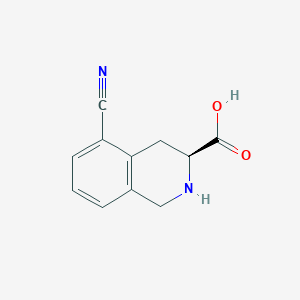
(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyano group at the 5-position and a carboxylic acid group at the 3-position of the tetrahydroisoquinoline ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde to form the tetrahydroisoquinoline core.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chiral center.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the cyano group.
5-Cyano-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
Uniqueness
(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(3S)-5-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-5-7-2-1-3-8-6-13-10(11(14)15)4-9(7)8/h1-3,10,13H,4,6H2,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
RFJIYCXVYJBBJR-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@H](NCC2=C1C(=CC=C2)C#N)C(=O)O |
Kanonische SMILES |
C1C(NCC2=C1C(=CC=C2)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


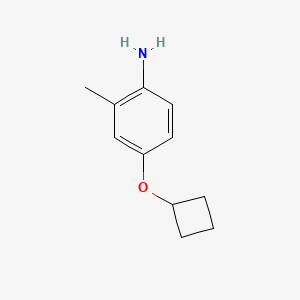
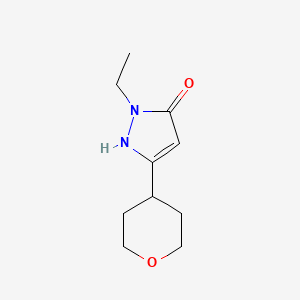
![3'-Fluoro-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13327118.png)
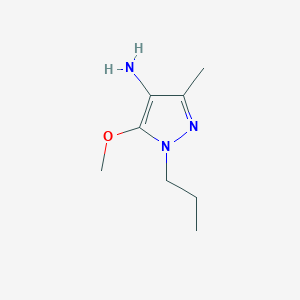
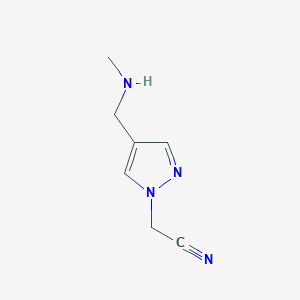
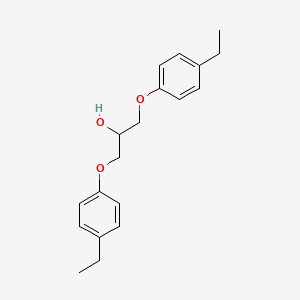
![2-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13327153.png)
![(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13327159.png)
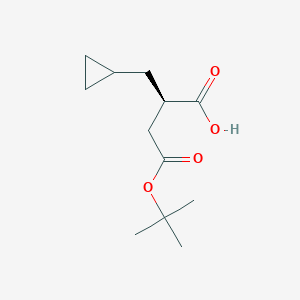
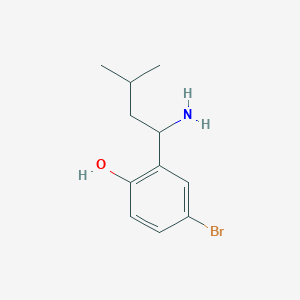
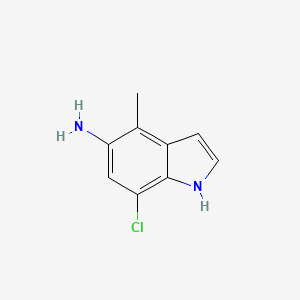
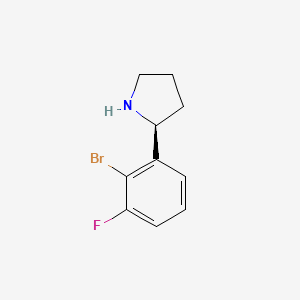
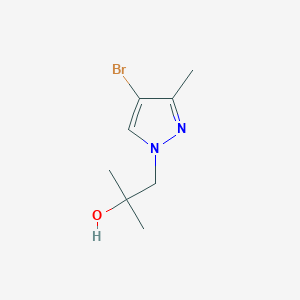
![(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13327232.png)
